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molecular formula C13H8Cl2INO2 B8164107 Benzyl 2,4-dichloro-5-iodonicotinate

Benzyl 2,4-dichloro-5-iodonicotinate

Cat. No. B8164107
M. Wt: 408.01 g/mol
InChI Key: YOQACAJTPDZNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409905B2

Procedure details

Into a solution of benzyl 2,4-dichloronicotinate (4.35 g, 15.4 mmol) in THF (40 mL) at −78° C. was added LDA (1.5 M×11.8 mL, 17.7 mmol) dropwise. The mixture was stirred at −78° C. for 30 min. Iodine (4.7 g, 18.5 mmol) was added portionwise. The temperature was then allowed to rise to room temperature slowly and the reaction was quenched with saturated NH4Cl solution. The mixture was extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over sodium sulfate, evaporated and purified by silica chromatography (0-7% ethyl acetate in hexanes) to give benzyl 2,4-dichloro-5-iodonicotinate (3.8 g, 60%).
Name
benzyl 2,4-dichloronicotinate
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:3]=1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].[Li+].CC([N-]C(C)C)C.[I:27]I>C1COCC1>[Cl:1][C:2]1[N:17]=[CH:16][C:15]([I:27])=[C:14]([Cl:18])[C:3]=1[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5] |f:1.2|

Inputs

Step One
Name
benzyl 2,4-dichloronicotinate
Quantity
4.35 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC2=CC=CC=C2)C(=CC=N1)Cl
Name
Quantity
11.8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (0-7% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OCC2=CC=CC=C2)C(=C(C=N1)I)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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